molecular formula C16H21F3N6O2S B2428032 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034573-87-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2428032
CAS No.: 2034573-87-8
M. Wt: 418.44
InChI Key: YMUFYQRASLZJLB-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H21F3N6O2S and its molecular weight is 418.44. The purity is usually 95%.
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Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant biological activity. Its structure, characterized by a triazine ring and a sulfonamide group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C15H18F3N5O2SC_{15}H_{18}F_3N_5O_2S and a molecular weight of approximately 407.39 g/mol. Its unique structure includes:

  • Triazine Ring : Provides stability and potential for interactions with nucleophiles.
  • Dimethylamino Groups : Enhance solubility and biological activity.
  • Trifluoromethyl Phenyl Group : Increases lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors:

  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in various metabolic pathways. For instance, it may affect the activity of kinases or phosphatases due to its structural similarity to known enzyme substrates or inhibitors.
  • Receptor Binding : It can bind to G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. Studies have shown that this compound may inhibit the proliferation of cancer cells. For example:

  • Cell Line Studies : Testing on various cancer cell lines demonstrated IC50 values indicating potent antitumor activity. Specific assays revealed that the compound effectively reduced cell viability in lung cancer models (e.g., HCC827 and NCI-H358) .
Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D Viability
NCI-H3586.48 ± 0.112D Viability
MRC-5Not cytotoxicLow Concentration

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing protocols such as broth microdilution have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus.

Case Studies

  • Antitumor Efficacy : A study involving the administration of the compound in vitro demonstrated a significant reduction in tumor cell proliferation across multiple assays, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Screening : In another study, the compound's effectiveness was evaluated against standard bacterial strains using CLSI guidelines, confirming its broad-spectrum antimicrobial activity.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N6O2S/c1-24(2)14-21-13(22-15(23-14)25(3)4)9-20-28(26,27)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFYQRASLZJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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